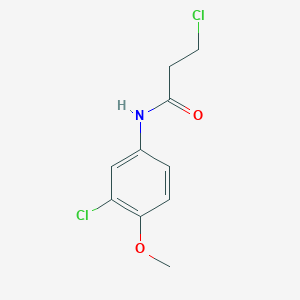

3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-15-9-3-2-7(6-8(9)12)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVAEZYWJZHVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428934 | |

| Record name | 3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449170-55-2 | |

| Record name | 3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Acyl Substitution via Schotten-Baumann Reaction

The Schotten-Baumann reaction is the most widely documented method for synthesizing 3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide. This approach involves the reaction of 3-chloro-4-methoxyaniline with 3-chloropropionyl chloride under basic conditions.

Reaction Conditions and Reagents

- 3-Chloro-4-methoxyaniline : Serves as the nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride.

- Base Catalyst : Triethylamine (TEA) neutralizes HCl generated during the reaction, shifting equilibrium toward product formation.

- Solvent : Anhydrous dichloromethane (DCM) is preferred due to its low polarity, which minimizes side reactions.

- Temperature : Maintained at 0–5°C to control exothermicity and reduce hydrolysis of the acyl chloride.

The reaction proceeds via a two-step mechanism:

- Acylation : 3-Chloro-4-methoxyaniline reacts with 3-chloropropionyl chloride to form a tetrahedral intermediate.

- Deprotonation : TEA abstracts a proton, leading to collapse of the intermediate and formation of the amide bond.

Yield and Purity Optimization

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 3-chloropropionic acid for coupling with 3-chloro-4-methoxyaniline.

Protocol

- Activation : 3-Chloropropionic acid (1.0 eq) is treated with EDC (1.5 eq) and HOBt (1.0 eq) in DCM for 30 minutes at 0°C.

- Coupling : 3-Chloro-4-methoxyaniline (1.0 eq) is added, and the mixture is stirred at 25°C for 12 hours.

- Yield : 68–72%, with minor dimerization byproducts (<3%).

Advantages and Limitations

- Advantages : Avoids handling corrosive acyl chlorides.

- Limitations : Lower yield compared to Schotten-Baumann due to competitive hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes. A typical protocol involves:

- Conditions : 3-Chloro-4-methoxyaniline (1.0 eq), 3-chloropropionyl chloride (1.1 eq), TEA (1.5 eq) in DCM, irradiated at 100 W for 10 minutes.

- Outcome : 82% yield, comparable purity to conventional methods.

Industrial-Scale Production

Batch Reactor Synthesis

- Reactor Setup : 500-L glass-lined reactor with mechanical stirring and cooling jacket.

- Process :

- Charge 3-chloro-4-methoxyaniline (50 kg) and DCM (200 L).

- Add TEA (55 kg) dropwise over 2 hours at 0–5°C.

- Introduce 3-chloropropionyl chloride (60 kg) over 3 hours.

- Quench with ice-cold water (300 L), separate organic layer, and concentrate.

- Output : 85 kg (89% yield), purity 97.5% by GC-MS.

Continuous-Flow Systems

- Microreactor Design : Stainless steel reactor (1.0 mm ID) with residence time of 5 minutes.

- Benefits : Enhanced heat transfer and mixing, yielding 93% conversion at 25°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 75–89 | 95–97.5 | 6–8 hours | High |

| Carbodiimide Coupling | 68–72 | 92–94 | 12 hours | Moderate |

| Microwave-Assisted | 82 | 96 | 10 minutes | Low |

| Continuous-Flow | 93 | 98 | 5 minutes | High |

Purification and Characterization

Recrystallization

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products Formed

Substitution Reactions: Formation of substituted amides or thioamides.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

Overview

3-Chloro-N-(3-chloro-4-methoxyphenyl)propanamide is a halogenated derivative of a secondary amide that has garnered attention for its potential applications across various scientific fields. Its unique chemical structure, characterized by the presence of chloro and methoxy groups, enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry, organic synthesis, and industrial applications.

Chemistry

- Intermediate in Organic Synthesis: The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions that can lead to the formation of diverse chemical entities.

Biology

- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) against Bacillus subtilis and Staphylococcus aureus suggest potential as an antimicrobial agent.

Medicine

- Drug Development: The compound is being investigated for its potential use in drug development, particularly in targeting bacterial infections and possibly cancer cells due to its selective toxicity . Its mechanism of action may involve interactions with specific enzymes or receptors within biological systems, leading to inhibition or modulation of critical pathways.

Industry

- Production of Specialty Chemicals: In industrial settings, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.

Case Studies

Several studies have explored the implications of this compound:

- Antimicrobial Screening: A study highlighted that chlorinated derivatives exhibit enhanced antibacterial properties compared to non-halogenated counterparts. The presence of chlorine atoms has been linked to improved bioactivity against various bacterial strains.

- Pharmacological Potential: Research into structurally related compounds has indicated potential applications in developing new pharmaceuticals targeting bacterial infections and possibly cancer cells due to their selective toxicity.

Comparison with Related Compounds

| Compound Name | Structure | Activity Level |

|---|---|---|

| 3-Chloro-N-(4-methoxyphenyl)propanamide | Chlorine and methoxy substituent | Moderate antimicrobial |

| 3-Chloro-N-(3-hydroxyphenyl)propanamide | Chlorine and hydroxy substituent | High antimicrobial |

The comparative analysis shows that the presence of chlorine enhances biological efficacy, suggesting that further structural modifications could yield even more potent derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The presence of the chloro and methoxy groups can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Aromatic Ring

3-Chloro-N-(4-methoxyphenyl)propanamide

- Molecular formula: C₁₀H₁₂ClNO₂.

- Key differences : Lacks the second chlorine atom at the phenyl 3-position.

- Properties: Exhibits C–H···O hydrogen bonding in its crystal structure, forming chains along the crystallographic a-axis.

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

- Key differences : Replaces the methoxy group with a fluorine atom and incorporates a naphthyl-acetamide chain.

- Properties : The bulkier naphthyl group enhances hydrophobic interactions, while fluorine’s electronegativity alters electronic properties. This highlights how aryl substituents modulate solubility and binding affinity .

N-(3-Chloro-4-methoxyphenyl)acetamide

- Molecular formula: C₉H₁₀ClNO₂.

- Key differences : Shorter acetamide chain (vs. propanamide).

- Properties : Demonstrated binding to the adenine pocket of proteins via halogen bonding (Cl) and hydrogen bonding (methoxy). The shorter chain may limit conformational flexibility compared to the target compound .

Modifications to the Amide Chain

3-Chloro-N-(4-sulfamoylphenethyl)propanamide

- Molecular formula : C₁₁H₁₄ClN₃O₃S.

- Key differences : Incorporates a sulfamoylphenethyl group.

- This contrasts with the target compound’s reliance on chloro and methoxy groups for interactions .

3-Chloro-N-(4-ethynylphenyl)propanamide

Functional Group Additions

3-Chloro-N-(4-methoxybenzyl)propanamide

- Molecular formula: C₁₁H₁₄ClNO₂.

- Key differences : Methoxybenzyl group instead of a directly substituted phenyl ring.

- However, the absence of a second chlorine reduces halogen bonding specificity .

Structural and Functional Implications

Hydrogen and Halogen Bonding

- The target compound’s dual chlorine atoms enable stronger halogen bonding compared to mono-chloro analogs (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide). Halogen bonds with protein backbones (e.g., Gly151) are critical for kinase inhibition .

- The methoxy group participates in C–H···O interactions, stabilizing crystal packing. Similar interactions are observed in N-(3-chloro-4-fluorophenyl) derivatives but with altered geometries due to fluorine’s smaller size .

Biological Activity

3-Chloro-N-(3-chloro-4-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H12Cl2N2O2

- IUPAC Name : this compound

This structure features a chloro-substituted aromatic ring and an amide functional group, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties, particularly against non-small cell lung cancer (NSCLC).

The compound is believed to act as an inhibitor of the epidermal growth factor receptor (EGFR), particularly in mutated forms associated with NSCLC. In vitro studies have shown that it can effectively inhibit cell proliferation in cancer cell lines expressing these mutations.

Case Studies

- In vitro Studies : A study demonstrated that derivatives of 3-chloro-N-(4-methoxyphenyl)propanamide showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity. The presence of electron-withdrawing groups on the aromatic ring enhanced this activity.

- Animal Models : In xenograft models of NSCLC, administration of the compound resulted in significant tumor reduction compared to controls, further supporting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects.

Antibacterial Activity

Data suggest that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings indicate that modifications to the phenyl ring can significantly influence the antibacterial potency of related compounds.

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against Candida albicans, with MIC values ranging between 16.69 to 78.23 µM.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chlorine Substituents : The presence of chloro groups enhances lipophilicity and may improve binding affinity to target proteins.

- Methoxy Group : The methoxy substituent on the phenyl ring contributes to increased solubility and may play a role in modulating biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 3-chloro-4-methoxyaniline with 3-chloropropionyl chloride in dry acetonitrile under reflux (50°C, 24 hours) with a base like potassium carbonate. Yield optimization requires controlling stoichiometry (e.g., 1:1.5 molar ratio of amine to acyl chloride) and solvent polarity .

- Data Contradictions : Yields vary with solvent choice (e.g., 79% in glacial acetic acid vs. 76% in toluene), highlighting the need for solvent screening .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodology :

- NMR : NMR reveals aromatic protons (δ 6.8–7.5 ppm), the methoxy group (δ ~3.8 ppm), and amide N–H (δ ~8.5 ppm). NMR confirms the carbonyl (C=O) at ~165 ppm and chlorine-substituted carbons .

- IR : Strong absorbance at ~1650 cm (amide C=O stretch) and ~1250 cm (C–O of methoxy group) .

Q. How can high-quality single crystals be obtained for X-ray diffraction studies?

- Methodology : Slow evaporation of dichloromethane solutions at room temperature produces diffraction-quality crystals. Crystal packing is stabilized by N–H···O and C–H···O interactions, with unit cell parameters (orthorhombic, , ) determined using MoKα radiation .

Advanced Research Questions

Q. How do intermolecular interactions dictate crystal packing, and how can graph-set analysis clarify hydrogen-bonding patterns?

- Methodology : Hydrogen bonds (N–H···O, C–H···O) form homodromic chains along the crystallographic -axis. Graph-set analysis assigns descriptors like for classical H-bonds and C–H···O contacts, revealing chelation of the amide oxygen .

- Advanced Tools : Software like SHELXL refines crystallographic models, while ORTEP-3 visualizes anisotropic displacement ellipsoids .

Q. What computational approaches predict the electronic structure and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model resonance effects, such as the C=O bond length (1.2326 Å) and restricted conjugation due to the methoxy group’s steric hindrance .

- Applications : Molecular docking (e.g., AutoDock Vina) evaluates binding to biological targets like MurA enzyme, with docking scores correlated to antibacterial activity .

Q. How can structure-activity relationships (SAR) guide the design of biologically active analogs?

- Methodology : Modifying the aryl or chloroalkyl moieties alters bioactivity. For example, replacing the methoxy group with nitro enhances antibacterial potency, while substituting chlorine with fluorine improves metabolic stability .

- Experimental Validation : In vitro assays (e.g., MIC against ) and molecular dynamics simulations assess conformational stability in enzyme binding pockets .

Contradictions and Troubleshooting

Q. Why do crystallographic studies report conflicting hydrogen-bonding geometries for similar amides?

- Analysis : Discrepancies arise from solvent polarity (e.g., dichloromethane vs. DMSO) and temperature during crystallization, which alter molecular conformation and packing efficiency .

Q. How can low yields in scaled-up syntheses be mitigated?

- Solutions : Use flow chemistry for better heat and mass transfer or switch to microwave-assisted synthesis (e.g., 100°C, 30 minutes) to reduce side reactions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.